1-(2,4-Difluorophenyl)-3,3,3-trifluoropropan-1-one
Overview
Description
1-(2,4-Difluorophenyl)-3,3,3-trifluoropropan-1-one is a fluorinated organic compound characterized by the presence of both difluorophenyl and trifluoropropanone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4-Difluorophenyl)-3,3,3-trifluoropropan-1-one can be synthesized through several methods, including:
Halogenation: Starting with 2,4-difluorobenzene, the compound can undergo halogenation reactions to introduce the trifluoropropanone group.
Friedel-Crafts Acylation: This method involves the acylation of 2,4-difluorobenzene with trifluoropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Difluorophenyl)-3,3,3-trifluoropropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: Substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as bromine (Br₂) and iron(III) chloride (FeCl₃) are often used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and amines.
Substitution Products: Brominated or chlorinated derivatives of the aromatic ring.
Scientific Research Applications
1-(2,4-Difluorophenyl)-3,3,3-trifluoropropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new fluorinated compounds.
Biology: The compound can be used as a probe in biological studies to investigate the effects of fluorination on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties due to fluorination.
Mechanism of Action
The mechanism by which 1-(2,4-Difluorophenyl)-3,3,3-trifluoropropan-1-one exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The fluorine atoms can enhance the compound's binding affinity and stability, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
2,4-Difluoroacetophenone
1-(2,4-Difluorophenyl)ethan-1-one
1-(2,4-Difluorophenyl)biguanide hydrochloride
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Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3,3,3-trifluoropropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O/c10-5-1-2-6(7(11)3-5)8(15)4-9(12,13)14/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOGRSSBMVUSIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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